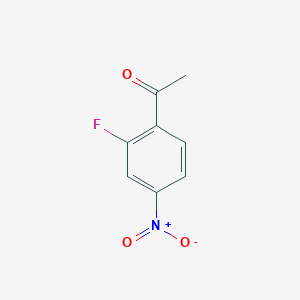

1-(2-Fluoro-4-nitrophenyl)ethanone

Description

Contextual Significance of Fluoro- and Nitro-Substituted Acetophenones in Organic Synthesis

The presence of a fluorine atom in an organic molecule can impart a range of desirable properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. nih.gov Consequently, the incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in drug discovery. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a handle for further functionalization. researchgate.net

Fluoro- and nitro-substituted acetophenones, therefore, serve as key intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. researchgate.netstanford.edu These compounds are often utilized in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. nih.gov

Scope and Objectives of Academic Research on 1-(2-Fluoro-4-nitrophenyl)ethanone

Academic research on this compound primarily focuses on its utility as a synthetic intermediate. The specific arrangement of the fluoro and nitro groups on the phenyl ring directs the regioselectivity of subsequent reactions, allowing for the targeted synthesis of specific isomers of more complex molecules.

The primary objectives of research involving this compound include:

Development of efficient synthetic routes: Researchers are continually exploring and optimizing methods for the preparation of this compound and its derivatives.

Exploration of its reactivity: A key area of investigation is understanding how the interplay of the fluoro and nitro substituents dictates the compound's reactivity in various chemical transformations.

Application as a building block: The ultimate goal for many academic studies is to utilize this compound as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds. amazonaws.com

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling and application in synthesis.

| Property | Value |

| CAS Number | 369-31-3 |

| Molecular Formula | C₈H₆FNO₃ |

| Molecular Weight | 183.14 g/mol |

| Appearance | Not explicitly stated in the provided search results |

| Melting Point | Not explicitly stated in the provided search results |

| Boiling Point | Not explicitly stated in the provided search results |

| Solubility | Not explicitly stated in the provided search results |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the acetyl and nitro groups onto a fluorinated benzene (B151609) ring or the nitration of a pre-existing fluoroacetophenone.

One plausible and commonly employed method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene (B1663965). youtube.com In this electrophilic aromatic substitution reaction, 1-fluoro-3-nitrobenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. youtube.commasterorganicchemistry.com

The directing effects of the substituents on the aromatic ring are critical in determining the regioselectivity of the acylation. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. In 1-fluoro-3-nitrobenzene, the positions ortho and para to the fluorine atom are positions 2, 4, and 6. The position meta to the nitro group is position 5. The incoming acetyl group is expected to substitute at the position most activated by the fluorine atom and least deactivated by the nitro group. Therefore, the primary product of the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene is expected to be this compound.

Alternatively, the nitration of 3-fluoroacetophenone presents another viable synthetic route. A similar approach has been documented for the synthesis of the isomeric compound 1-(5-fluoro-2-nitrophenyl)ethanone, which involves the nitration of 3-fluoroacetophenone using a mixture of fuming nitric acid and sulfuric acid at low temperatures.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEGSSDPGNYHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866579-96-6 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 2 Fluoro 4 Nitrophenyl Ethanone

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and also serves as a functional handle for various transformations.

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing access to anilines which are key building blocks for pharmaceuticals and other fine chemicals. researchgate.net This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or using chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. For instance, the reduction of aromatic nitro compounds to their corresponding anilines can be effectively carried out using formic acid in the presence of a well-defined iron catalyst system, a method that tolerates a broad range of other functional groups. Another approach involves the use of tetrahydroxydiboron (B82485) in water, offering a metal-free reduction pathway. organic-chemistry.org

The resulting amino derivative, 1-(4-amino-2-fluorophenyl)ethanone, is a valuable intermediate for further synthetic modifications. The presence of the amino group, a strong activating group, alters the electronic properties of the aromatic ring, influencing subsequent reactions.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) | Room Temperature | |

| Formic Acid, Iron Catalyst | - | Mild Conditions | organic-chemistry.org |

| Tetrahydroxydiboron | Water | Room Temperature | organic-chemistry.org |

The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. This property allows for the direct functionalization of the molecule. nih.gov While direct nucleophilic aromatic substitution of the nitro group itself is less common, its presence facilitates reactions at other positions on the ring. For example, the nitro group can direct nucleophiles to attack the carbon atom to which it is attached or adjacent carbons, leading to a variety of substituted products. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions.

Reactions Involving the Ketone Moiety

The ketone group in 1-(2-fluoro-4-nitrophenyl)ethanone is a versatile functional group that can undergo a range of chemical transformations, including reduction and derivatization reactions.

The reduction of the ketone's carbonyl group to a secondary alcohol is a common and important transformation. libretexts.orglibretexts.org This reaction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a frequently used reagent due to its selectivity and mild reaction conditions. chemguide.co.ukumn.edu The reduction of a ketone with sodium borohydride typically proceeds in an alcohol solvent, such as methanol (B129727) or ethanol, and results in the formation of the corresponding secondary alcohol, in this case, 1-(2-fluoro-4-nitrophenyl)ethanol. chemguide.co.ukumn.educhemguide.co.uk Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of reducing ketones to alcohols. libretexts.orgchemguide.co.uk

The general mechanism for the reduction of a ketone by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate by the solvent or an added acid to yield the alcohol. libretexts.orgchemguide.co.uk

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water (alkaline) | Selective for aldehydes and ketones, safer to handle. | libretexts.orglibretexts.orgchemguide.co.uk |

The ketone functionality allows for a variety of derivatization and condensation reactions. These reactions are useful for creating more complex molecules and for the characterization of the parent compound. For instance, the ketone can react with hydroxylamine (B1172632) to form an oxime, with hydrazine (B178648) to form a hydrazone, or with semicarbazide (B1199961) to form a semicarbazone.

Furthermore, the α-protons of the ethanone (B97240) group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations and alkylations, allowing for the formation of new carbon-carbon bonds.

Reactions Involving the Fluoro Substituent

The fluoro substituent on the aromatic ring is generally the least reactive of the three functional groups under typical reaction conditions. The carbon-fluorine bond is strong, and nucleophilic aromatic substitution of fluorine is more difficult compared to other halogens like chlorine or bromine. However, under forcing conditions or with highly activated systems, the fluorine atom can be displaced by strong nucleophiles. The presence of the electron-withdrawing nitro group para to the fluorine atom can activate it towards nucleophilic aromatic substitution. For example, reactions with strong nucleophiles like alkoxides or amines under high temperature and pressure could potentially lead to the substitution of the fluorine atom. A known example of such a reaction is the synthesis of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine, where a secondary amine displaces a halogen on a similar scaffold. nih.gov

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the activating effect of the para-nitro group and the ortho-acetyl group, which stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the fluoride (B91410) ion, leading to a diverse range of substituted acetophenone (B1666503) derivatives.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro and acetyl groups. In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles that react with this compound include amines, thiols, and alkoxides. For instance, the reaction with piperazine (B1678402) derivatives is a key step in the synthesis of various biologically active molecules. The formation of compounds such as 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine and 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, which are available from commercial suppliers, strongly suggests the utility of this reaction. biosynth.comvibrantpharma.comvibrantpharma.comsigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reagents and Conditions | Reference(s) |

| 1-Ethylpiperazine | 1-(4-(1-Ethylpiperazin-4-yl)-2-nitrophenyl)ethanone | K2CO3, DMF, 80 °C | Implied by product availability biosynth.comvibrantpharma.com |

| 1-Acetylpiperazine | 1-(4-(1-Acetylpiperazin-4-yl)-2-nitrophenyl)ethanone | K2CO3, DMF, 80 °C | Implied by product availability vibrantpharma.comsigmaaldrich.com |

| Piperazine | 1-(4-(Piperazin-1-yl)-2-nitrophenyl)ethanone | K2CO3, DMF, 80 °C | Implied by product availability nih.gov |

| Thiosemicarbazide | 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine* | Heat, 363 K | nih.gov |

*Note: The synthesis of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been reported from 2-fluoro-4-nitrobenzoic acid and thiosemicarbazide. A similar reaction pathway involving the acetyl group of this compound could potentially lead to related heterocyclic structures.

Further Transformations of the Aryl Ring System

Beyond the displacement of the fluorine atom, the aryl ring of this compound can undergo further transformations, most notably the reduction of the nitro group. The reduction of the nitro group can yield various products, such as amines, hydroxylamines, or azo compounds, depending on the reducing agent and reaction conditions employed.

The resulting amino-substituted acetophenones are valuable intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. For example, the catalytic hydrogenation of a related compound, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, yields 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.comsigmaaldrich.com Similar reductions are applicable to this compound.

The selective reduction of the nitro group in the presence of a ketone is a common transformation. For instance, the reduction of 4-nitroacetophenone to 4-aminoacetophenone can be achieved with high selectivity using Ru/TiO2 catalysts. rsc.org

Table 2: Examples of Aryl Ring Transformations

| Transformation | Product | Reagents and Conditions | Reference(s) |

| Nitro Group Reduction to Amine | 1-(4-Amino-2-fluorophenyl)ethanone | H2, Pd/C, Ethanol | General method rsc.org |

| Nitro Group Reduction to Amine | 1-(4-Amino-2-fluorophenyl)ethanone | SnCl2·2H2O, Ethanol, Reflux | General method |

| Nitro Group Reduction to Amine | 1-(4-Amino-2-fluorophenyl)ethanone | Fe, NH4Cl, H2O/Ethanol, Reflux | General method |

These transformations highlight the versatility of this compound as a building block in organic synthesis, providing pathways to a variety of more complex molecules with potential applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. Different types of NMR experiments, such as ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR, have been used to characterize 1-(2-Fluoro-4-nitrophenyl)ethanone.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms within the molecule. In a typical ¹H NMR spectrum, the protons of the methyl group (CH₃) of the ethanone (B97240) moiety appear as a singlet, indicating no adjacent protons to couple with. The aromatic protons on the phenyl ring exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.62 | s | - |

| Aromatic H | 7.45-7.48 | m | - |

| Aromatic H | 7.73-7.75 | q | - |

| Aromatic H | 6.96-7.01 | q | - |

s = singlet, m = multiplet, q = quartet. Data recorded in CDCl₃. rsc.org

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon (C=O) of the ethanone group typically appears at a downfield chemical shift. The carbons of the phenyl ring show distinct signals influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. rsc.orgchemicalbook.comacs.orgchemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 199.8 |

| C-F | 158.9 |

| C-NO₂ | 133.6 |

| Aromatic C | 130.3 |

| Aromatic C | 128.3 |

| Aromatic C | 120.5 |

| Aromatic C | 111.6 |

| CH₃ | 31.8 |

Data recorded in CDCl₃. rsc.org

¹⁹F NMR is particularly useful for organofluorine compounds. icpms.cz The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the presence of the nitro and acetyl groups. magritek.comrsc.org Studies on similar compounds show that the fluorine signal can be observed in a specific region of the ¹⁹F NMR spectrum, providing a clear indication of its chemical environment. magritek.com The large chemical shift range in ¹⁹F NMR minimizes the likelihood of signal overlap. icpms.cz

While less common, ¹⁴N NMR can provide information about the nitrogen environment in the nitro group. The chemical shift in ¹⁴N NMR is sensitive to the electronic structure around the nitrogen atom. For the nitro group in this compound, the nitrogen atom is in a highly deshielded environment due to the electronegativity of the attached oxygen atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. chemicalbook.com A strong absorption band is expected for the carbonyl group (C=O) stretching vibration. The nitro group (NO₂) will also exhibit characteristic symmetric and asymmetric stretching vibrations. Additionally, C-F and C-N stretching vibrations, as well as aromatic C-H and C=C stretching vibrations, can be identified in the spectrum. chemicalbook.comrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1700 |

| NO₂ | Asymmetric Stretching | ~1530 |

| NO₂ | Symmetric Stretching | ~1350 |

| C-F | Stretching | ~1250 |

| Aromatic C=C | Stretching | ~1600-1450 |

Raman Spectroscopy

Vibrational spectroscopy, including Raman spectroscopy, is a crucial method for identifying functional groups and understanding the molecular structure of compounds. escholarship.orgscirp.org In Raman spectroscopy, a laser is directed at a sample, and the scattered light is analyzed to reveal information about the molecule's vibrational modes. americanpharmaceuticalreview.com For aromatic compounds like this compound, characteristic bands for the phenyl ring, nitro group, and carbonyl group are expected. Phenyl ring stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region. researchgate.net The nitro group (NO₂) symmetric and asymmetric stretching vibrations are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. The exact mass of this compound is a key piece of data for its unambiguous identification. The predicted monoisotopic mass for the related isomer, 2-fluoro-1-(4-nitrophenyl)ethanone (C₈H₆FNO₃), is 183.03317 Da. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 2-fluoro-1-(4-nitrophenyl)ethanone

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 184.04045 | 132.9 |

| [M+Na]⁺ | 206.02239 | 140.5 |

| [M-H]⁻ | 182.02589 | 135.6 |

| [M+NH₄]⁺ | 201.06699 | 151.9 |

| [M+K]⁺ | 221.99633 | 135.1 |

| [M+H-H₂O]⁺ | 166.03043 | 131.0 |

| [M+HCOO]⁻ | 228.03137 | 157.4 |

| [M+CH₃COO]⁻ | 242.04702 | 175.2 |

| [M+Na-2H]⁻ | 204.00784 | 139.9 |

| [M]⁺ | 183.03262 | 130.7 |

| [M]⁻ | 183.03372 | 130.7 |

Data sourced from PubChemLite for the isomer 2-fluoro-1-(4-nitrophenyl)ethanone. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imreblank.ch This technique is instrumental in identifying individual components within a mixture and determining their fragmentation patterns upon electron impact ionization. nih.gov The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or related fragments. nih.gov For instance, the fragmentation of nitroalkanes can occur through the loss of the NO₂⁻ anion or the neutral loss of HNO₂. nih.gov The mass spectrum of a compound provides a unique fingerprint that aids in its identification. imreblank.ch

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. springernature.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The absorption spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the nitrophenyl group acts as a significant chromophore. The position and intensity of absorption bands can be affected by the solvent and the substitution pattern on the aromatic ring. For example, the UV-Vis spectrum of 4-nitrophenol, a related compound, changes depending on the pH of the solution. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

DFT is a popular computational method that calculates the electronic structure of a molecule to determine its properties. A typical study would involve geometry optimization of 1-(2-Fluoro-4-nitrophenyl)ethanone using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimization process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) or more advanced post-HF methods could be used to calculate the molecular structure and energy of this compound. While computationally more intensive than DFT, they can provide a valuable benchmark.

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. They could be used for preliminary conformational analysis of this compound before applying more rigorous methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical reactivity and kinetic stability of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Although no specific data exists for this compound, a hypothetical table based on typical DFT calculations for similar nitroaromatic compounds is presented below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 2.80 |

| Electronegativity (χ) | 5.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.425 |

| Electrophilicity Index (ω) | 5.64 |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These calculations, typically performed on the optimized molecular geometry, predict the chemical shifts of each nucleus relative to a standard, such as Tetramethylsilane (TMS). Comparing the calculated shifts with experimental NMR data helps in the definitive assignment of signals and confirms the molecular structure.

Without experimental or computational studies on this compound, a table of predicted chemical shifts cannot be provided.

Predicted Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

A theoretical vibrational analysis is a standard computational method used to predict the infrared and Raman spectra of a molecule. This is typically performed using density functional theory (DFT) calculations. The output of these calculations is a set of vibrational frequencies and their corresponding intensities.

Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational frequencies to specific motions of the atoms within the molecule, such as stretching, bending, and torsional modes. This provides a detailed understanding of the molecule's vibrational behavior.

No specific predicted vibrational frequencies or PED analysis for this compound were found in the reviewed literature. A hypothetical data table for such an analysis would typically appear as follows:

| Frequency (cm⁻¹) | Assignment (PED Contributions) |

| [Value] | C=O stretch (~80%), C-C stretch (~15%) |

| [Value] | NO₂ asymmetric stretch (~90%) |

| [Value] | NO₂ symmetric stretch (~85%) |

| [Value] | C-F stretch (~75%), C-C-C bend (~10%) |

| [Value] | Aromatic C-H stretch (~95%) |

| [Value] | CH₃ symmetric stretch (~98%) |

| [Value] | Ring breathing mode |

Electronic Absorption Spectra and Photophysical Properties (e.g., Light Harvesting Efficiency)

Time-dependent density functional theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. This analysis yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions.

Photophysical properties, including light-harvesting efficiency (LHE), can also be derived from these theoretical spectra. The LHE is a measure of how effectively a molecule absorbs light at a given wavelength.

Specific data on the electronic absorption spectra and photophysical properties for this compound from computational studies were not available in the searched literature. A representative data table for such findings would include:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions (Transition) |

| [Value] | [Value] | [Value] | HOMO -> LUMO |

| [Value] | [Value] | [Value] | HOMO-1 -> LUMO |

| [Value] | [Value] | [Value] | HOMO -> LUMO+1 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides quantitative values for the charges on individual atoms. This complements the qualitative picture provided by the MEP map.

No specific MEP maps or charge distribution analyses for this compound were found in the conducted searches.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical calculations are crucial for predicting the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key NLO parameters that are calculated include the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational methods, typically at the DFT level, are employed to calculate these properties. The magnitude of the first hyperpolarizability is influenced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

A theoretical evaluation of the NLO properties for this compound has not been reported in the available scientific literature. A table summarizing such results would typically contain:

| Property | Value (a.u.) |

| Dipole moment (μ) | [Value] |

| First hyperpolarizability (β) | [Value] |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a graphical representation of the regions of close contact between neighboring molecules. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the identification and quantification of different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

This analysis is contingent on the availability of single-crystal X-ray diffraction data, which is used to generate the Hirshfeld surface.

No crystal structure or subsequent Hirshfeld surface analysis for this compound could be located in the searched databases. A typical data table from a Hirshfeld surface analysis would summarize the percentage contribution of various intermolecular contacts:

| Interaction | Percentage Contribution (%) |

| H···H | [Value] |

| O···H | [Value] |

| C···H | [Value] |

| F···H | [Value] |

| N···O | [Value] |

| Other | [Value] |

Applications of 1 2 Fluoro 4 Nitrophenyl Ethanone and Its Derivatives in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The strategic placement of the fluoro and nitro substituents on the aromatic ring of 1-(2-fluoro-4-nitrophenyl)ethanone makes it a valuable building block for creating complex molecular structures. The electron-withdrawing nature of these groups activates the molecule for various chemical transformations, allowing for the regioselective introduction of other functional groups. This controlled reactivity is essential for the stepwise construction of elaborate molecules with precise three-dimensional arrangements.

Utility in the Synthesis of Pharmaceutical Intermediates

This compound is a key player in the synthesis of numerous pharmaceutical intermediates, which are the foundational components for a wide range of therapeutic agents. chemshuttle.com Its derivatives are instrumental in building the core structures of various drug candidates.

Precursor for Spirocyclic Arylamine Systems

Recent research has highlighted the use of this compound derivatives in the synthesis of spirocyclic arylamine systems. These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in highly specific ways. The synthesis often involves multi-step sequences where the functionalities of the starting material guide the formation of the spirocyclic core.

Key Intermediate in Antibiotic Synthesis (e.g., Linezolid (B1675486) Analogs)

The compound and its derivatives are pivotal in the synthesis of analogs of the antibiotic linezolid. asianpubs.orgsbmu.ac.ir Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant bacteria. asianpubs.org By modifying the structure of this compound, chemists can create a variety of linezolid analogs with potentially improved efficacy, broader spectrum of activity, or better pharmacokinetic properties. asianpubs.orgsbmu.ac.ircore.ac.uknih.gov The synthesis of these analogs often involves the reaction of derivatives of this compound with other chemical entities to form the characteristic oxazolidinone ring system of this class of antibiotics. asianpubs.org

Development of Fluorinated Organic Compounds for Research Purposes

The presence of a fluorine atom in this compound makes it an important precursor for the development of other fluorinated organic compounds. chemshuttle.com Fluorine-containing molecules are of great interest in medicinal chemistry and materials science due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. nih.govorgsyn.org The synthesis of various fluorinated nucleosides and other selectively fluorinated molecules often utilizes starting materials like this compound to introduce the fluorine atom into the target structure. nih.gov

Synthesis of Chalcone and Thiadiazole Derivatives

This compound is a versatile starting material for the synthesis of chalcones and thiadiazole derivatives, both of which are classes of compounds with significant biological activities. nih.govnih.govresearchgate.netmdpi.comsbq.org.br

Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503), such as this compound, and an aromatic aldehyde. nih.govacs.orgchemrevlett.comnih.govbohrium.com These compounds serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological properties. acs.org

Thiadiazoles, five-membered heterocyclic rings containing sulfur and nitrogen atoms, are also accessible from this compound. mdpi.comsbq.org.br These derivatives are synthesized through multi-step reaction sequences and have shown promise as antifungal and anticancer agents. nih.govmdpi.comnih.gov

Table 1: Synthesis of Chalcone and Thiadiazole Derivatives

| Derivative Class | Synthetic Method | Key Reagents |

|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehydes, Base (e.g., NaOH, KOH) |

Potential Applications in Materials Science Research (as Intermediates)

Beyond its pharmaceutical applications, this compound and its derivatives are valuable intermediates in materials science research. chemshuttle.com The presence of the fluoro and nitro groups can influence the electronic and physical properties of larger molecules and polymers. For instance, these intermediates can be used in the synthesis of specialized polymers with enhanced thermal stability or specific optical properties. The reactivity of the ketone group also allows for its incorporation into various polymeric structures. chemshuttle.com

Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Pathways

While specific literature on the synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone is not extensively detailed, pathways can be proposed based on established organic chemistry principles and routes developed for analogous compounds. Future research will likely focus on optimizing these routes for efficiency, scalability, and sustainability.

A plausible and common method for synthesizing aromatic ketones is the Friedel-Crafts acylation . This would involve the reaction of 1-fluoro-3-nitrobenzene (B1663965) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Another potential route is the nitration of 2'-fluoroacetophenone (B1202908) . This reaction would need to be carefully controlled to achieve the desired regioselectivity for the nitro group at the C4 position.

A patent for a related compound, 4-chloro-2-fluoro-5-nitroacetophenone, outlines a multi-step synthesis starting from m-fluoroaniline, involving acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration. google.com This highlights the type of multi-step sequences that could be developed and refined for this compound, starting from readily available precursors. Research in this area could focus on improving yields, reducing side reactions, and utilizing greener catalysts and solvents.

| Plausible Synthetic Pathway | Starting Materials | Key Reagents | Anticipated Challenges |

| Friedel-Crafts Acylation | 1-Fluoro-3-nitrobenzene | Acetyl chloride, AlCl₃ | Control of regioselectivity, potential for side reactions. |

| Nitration of Precursor | 2'-Fluoroacetophenone | Concentrated Nitric Acid, Sulfuric Acid | Achieving specific C4 nitration, avoiding over-nitration. |

| Multi-step Synthesis | Substituted Anilines | Various (e.g., Acetic anhydride, NaNO₂, Cu(I) salts) | Process optimization over multiple steps for overall yield. |

Exploration of Diverse Chemical Transformations

The three functional groups of this compound each offer a handle for a variety of chemical transformations, making it a versatile building block.

Reduction of the Nitro Group: A common and highly useful transformation for related compounds is the reduction of the nitro group to an amine, using reagents like hydrogen gas with a palladium catalyst. This would yield 1-(4-amino-2-fluorophenyl)ethanone, a key intermediate for the synthesis of heterocycles and other complex molecules relevant to pharmaceuticals and materials science.

Reactions of the Ketone: The acetyl group can undergo a wide array of reactions. It can be reduced to an alcohol, oxidized to a carboxylic acid , or serve as a point for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or Wittig reaction.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functionalities (e.g., alkoxy, amino, or thiol groups) at the C2 position. This type of reaction is crucial for creating libraries of compounds for drug discovery. The synthesis of related fluoronitro-substituted aromatic amino acids for incorporation into biologically active peptides has highlighted the utility of this transformation. nih.gov

Future work will likely involve exploring the selective transformation of one functional group in the presence of the others and using the compound as a scaffold to build complex molecular architectures. Its use as an intermediate in the synthesis of potential BACE1 and/or BACE2 inhibitors has been noted for related structures. lookchem.com

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are crucial for unequivocally determining the structure and understanding the subtle electronic and conformational properties of this compound.

A significant area of research for related compounds involves the use of through-space NMR spin-spin couplings. acs.org For 2'-fluoro-substituted acetophenone (B1666503) derivatives, the observation of through-space couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF) provides definitive evidence of the molecule's conformational preferences in solution. acs.org Such studies, which have revealed an exclusive preference for the s-trans conformer in similar molecules, would be highly informative for the title compound. acs.org

Modern spectroscopic techniques are essential for characterizing such molecules. southampton.ac.uk High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. A comprehensive 2D NMR analysis (COSY, HSQC, HMBC) would be required for the complete assignment of all proton and carbon signals, especially given the complex splitting patterns expected from ¹H-¹⁹F and ¹H-¹H couplings. The analysis of related compounds like 4-fluoroaniline (B128567) has shown that a second-order (AA'BB'X) analysis is required for accurate interpretation of the NMR spectra. researchgate.net

| Technique | Information Gained | Relevance to this compound |

| 1D/2D NMR (¹H, ¹³C, ¹⁹F) | Connectivity, stereochemistry, spatial relationships. | Full structural elucidation and assignment of all atoms. |

| Through-Space NMR Couplings | Conformational preferences in solution. | Determining the preferred orientation of the acetyl group relative to the fluorine atom. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula. | Unambiguous confirmation of the molecular formula. |

| Electron Energy-Loss Spectroscopy (EELS) | Quantitative chemical information at high spatial resolution. | Could be applied in materials science contexts where the compound is incorporated into a larger matrix. arxiv.org |

Deeper Insights from Multiscale Computational Modeling

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at an atomic level. nih.gov

Density Functional Theory (DFT) calculations have been successfully used to support experimental findings for related 2'-fluoroacetophenone derivatives. acs.org These calculations confirmed that the s-trans conformer is significantly more stable than the s-cis conformer, likely due to the strong repulsion between the polar fluorine and oxygen atoms in the s-cis arrangement. acs.org Similar DFT studies on the title compound could predict its geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties such as the HOMO-LUMO gap, which relates to its reactivity and UV-Vis absorption.

Furthermore, multiscale modeling, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can be employed to simulate the behavior of the molecule in a solvent or a biological environment. nih.gov This approach allows for a high-level quantum mechanical treatment of the solute while the surrounding environment is modeled with less computationally expensive classical mechanics. Such models can provide deeper insights into reaction mechanisms, solvent effects on conformational equilibria, and potential interactions with biological targets. nih.gov

Expanded Utility in Contemporary Synthetic Methodologies

This compound is a prime candidate for use as a versatile building block in modern synthetic chemistry. Its utility is derived from the presence of multiple, selectively addressable functional groups.

The field of medicinal chemistry is a significant area of application. Patents for structurally similar compounds indicate their use as key intermediates in the synthesis of potential therapeutics, including erastin (B1684096) ketone analogs, substituted 3-methylindazoles, and triazinone compounds. chiralen.com The fluoronitrophenyl motif is a valuable pharmacophore, and this compound provides a ready scaffold for generating diverse molecular libraries for high-throughput screening.

Moreover, the development of novel synthetic methods often relies on the availability of robust and versatile starting materials. For instance, methodologies involving C-F bond activation or cleavage to synthesize diverse aromatic ketones could potentially utilize fluorinated precursors like this one. elsevierpure.comnih.gov The strategic placement of the fluoro and nitro groups allows for a range of synthetic manipulations, including cross-coupling reactions, directed ortho-metalation, and the construction of complex heterocyclic systems. As synthetic methodologies continue to advance, the demand for well-functionalized, reactive building blocks like this compound is expected to grow.

Q & A

Q. Key Considerations :

- Monitor reaction temperature to prevent decomposition of nitro groups.

- Purify intermediates via recrystallization or column chromatography to isolate the desired regioisomer.

Advanced: How do steric and electronic effects of the 2-fluoro and 4-nitro substituents influence reaction pathways in further derivatization?

Methodological Answer:

The electron-withdrawing nitro group (para to the ketone) deactivates the ring, directing electrophilic substitutions to the meta position relative to itself. The ortho-fluoro group introduces steric hindrance and modulates electronic effects:

- Nucleophilic Aromatic Substitution (NAS) : The nitro group enhances reactivity for NAS at the meta position, while fluorine’s inductive effect stabilizes intermediates .

- Reduction Challenges : Selective reduction of the nitro group (e.g., using H₂/Pd-C) may compete with ketone reduction; use protecting groups (e.g., acetal formation) to preserve the ethanone moiety .

Q. Experimental Design :

- Use DFT calculations to predict reactive sites.

- Validate with kinetic studies (e.g., monitoring reaction progress via HPLC).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (m/z ~195) and fragmentation patterns (e.g., loss of NO₂ or COCH₃) .

Validation : Compare experimental data with computational predictions (e.g., Gaussian simulations).

Advanced: How can computational methods predict the toxicity and pharmacokinetics of this compound?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETlab to assess:

- Lipinski’s Rule Compliance : Molecular weight (<500), logP (<5), hydrogen bond donors/acceptors .

- Toxicity Endpoints : Predict hepatotoxicity or mutagenicity via QSAR models.

- Molecular Docking : Study interactions with biological targets (e.g., HER2 for anticancer potential) using AutoDock Vina or Schrödinger .

Data Interpretation : Cross-validate with in vitro assays (e.g., cytotoxicity in MCF-7 cells).

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact due to unstudied toxicological profiles .

- Work in a fume hood to minimize vapor exposure.

- Emergency Protocols :

- For spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Eye contact: Rinse with water for 15+ minutes; seek medical attention .

Advanced: How does the compound’s electronic structure influence its reactivity in photochemical reactions?

Methodological Answer:

- UV-Vis Spectroscopy : Identify absorption bands (~300–400 nm) linked to π→π* transitions in the nitro-aromatic system.

- Photostability Tests : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to assess if reactions proceed via singlet/triplet excited states .

Design Note : Compare with analogs (e.g., 4′-fluoroacetophenone) to isolate fluorine’s impact .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Contradictions : Discrepancies in Friedel-Crafts acylation yields (40–80%) due to variable Lewis acid activity or competing side reactions .

- Resolution Strategies :

- Optimize catalyst (e.g., FeCl₃ vs. AlCl₃) and solvent polarity.

- Use in situ monitoring (e.g., ReactIR) to identify side products.

- Reproduce methods with strict anhydrous conditions .

Basic: What are the compound’s applications as a building block in medicinal chemistry?

Methodological Answer:

- Pharmacophore Development : The nitro group serves as a precursor for amines (via reduction) to create bioactive molecules (e.g., kinase inhibitors) .

- Fluorine’s Role : Enhances metabolic stability and membrane permeability in drug candidates .

- Case Study : Analogous compounds show activity against HER2-positive breast cancer cells via kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.